Carbendazim-captafol mixt.

Description

BenchChem offers high-quality Carbendazim-captafol mixt. suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbendazim-captafol mixt. including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

51602-12-1 |

|---|---|

Molecular Formula |

C19H18Cl4N4O4S |

Molecular Weight |

540.2 g/mol |

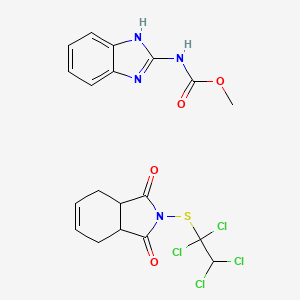

IUPAC Name |

methyl N-(1H-benzimidazol-2-yl)carbamate;2-(1,1,2,2-tetrachloroethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

InChI |

InChI=1S/C10H9Cl4NO2S.C9H9N3O2/c11-9(12)10(13,14)18-15-7(16)5-3-1-2-4-6(5)8(15)17;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h1-2,5-6,9H,3-4H2;2-5H,1H3,(H2,10,11,12,13) |

InChI Key |

QTVOJOZVYPWBDK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=NC2=CC=CC=C2N1.C1C=CCC2C1C(=O)N(C2=O)SC(C(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Fungicidal Duo: A Technical Guide to the Chemical Properties and Structure of Carbendazim-Captafol Mixtures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical properties, structure, and analytical methodologies for the fungicidal mixture of Carbendazim and Captafol. This combination has seen agricultural application, leveraging the distinct mechanisms of action of each component to achieve broad-spectrum fungal control. This document summarizes key chemical data, details experimental protocols for simultaneous analysis, and visualizes the known signaling pathways affected by these compounds.

Core Chemical Properties and Structures

Carbendazim and Captafol are fungicides with distinct chemical classifications and modes of action. Carbendazim is a systemic benzimidazole fungicide, while Captafol is a non-systemic phthalimide fungicide. A known formulation combines these two active ingredients, each at a concentration of 40%, for the control of various fungal diseases in crops such as apple trees. While data on the specific physicochemical properties of the mixture are not extensively published, the compatibility of these compounds in a formulation is established.

Carbendazim

Carbendazim, with the IUPAC name methyl benzimidazol-2-ylcarbamate, is a white crystalline solid.[1] It functions as a systemic fungicide, meaning it is absorbed and translocated within the plant, providing both curative and protective action against a range of fungal pathogens.[2]

Structure of Carbendazim:

Figure 1. Chemical Structure of Carbendazim.

Captafol

Captafol, known by the IUPAC name (3aR,7aS)-2-[(1,1,2,2-tetrachloroethyl)sulfanyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, is a broad-spectrum, non-systemic fungicide.[3] It acts as a protectant on the plant surface, inhibiting spore germination.[4]

Structure of Captafol:

Figure 2. Chemical Structure of Captafol.

Quantitative Data Summary

The following tables summarize the key quantitative chemical and physical properties of Carbendazim and Captafol.

Table 1: Chemical Identification and Physical Properties of Carbendazim

| Property | Value |

| IUPAC Name | methyl N-(1H-benzimidazol-2-yl)carbamate |

| CAS Number | 10605-21-7 |

| Molecular Formula | C₉H₉N₃O₂ |

| Molar Mass | 191.19 g/mol |

| Appearance | White to light gray powder |

| Melting Point | 302 to 307 °C (decomposes) |

| Water Solubility | 8 mg/L |

| pKa | 4.48 |

Table 2: Chemical Identification and Physical Properties of Captafol

| Property | Value |

| IUPAC Name | (3aR,7aS)-2-[(1,1,2,2-tetrachloroethyl)sulfanyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |

| CAS Number | 2425-06-1 |

| Molecular Formula | C₁₀H₉Cl₄NO₂S |

| Molar Mass | 349.05 g/mol |

| Appearance | White, crystalline solid |

| Melting Point | 161 °C |

| Water Solubility | 0.0001% |

Experimental Protocols for Simultaneous Analysis

The simultaneous determination of Carbendazim and Captafol residues in various matrices is crucial for regulatory and research purposes. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common and effective method. The following protocol is a generalized procedure based on established multi-residue analysis methods.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

-

Homogenization: Homogenize a representative 10-15 g sample of the matrix (e.g., fruit, soil) until a uniform consistency is achieved.

-

Extraction:

-

Place a 10 g subsample of the homogenate into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Solution:

-

Take the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

-

HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: Monitor at a wavelength suitable for both compounds, which may require a compromise or the use of a diode-array detector to monitor multiple wavelengths. A common wavelength for Carbendazim is around 280 nm.

-

Quantification: Create a calibration curve using standard solutions of Carbendazim and Captafol of known concentrations.

Signaling Pathways and Mechanisms of Action

Carbendazim and Captafol exert their fungicidal effects through distinct biochemical pathways. Understanding these mechanisms is critical for assessing their efficacy, potential for resistance development, and toxicological profiles.

Carbendazim: Disruption of Microtubule Assembly

The primary mode of action for Carbendazim is the inhibition of microtubule polymerization in fungal cells.[4] It binds to the β-tubulin subunit, preventing its assembly into microtubules.[4] This disruption of the cytoskeleton interferes with essential cellular processes such as mitosis and intracellular transport, ultimately leading to cell death.

Diagram 1. Carbendazim's mechanism of action via microtubule disruption.

Captafol: Thiol Reactivity and Enzyme Inhibition

Captafol's fungicidal activity stems from its reaction with thiol groups (-SH) present in various cellular components, particularly amino acids like cysteine and proteins (enzymes). This non-specific binding inactivates essential enzymes involved in fungal metabolism, leading to a disruption of cellular functions and ultimately, cell death.

Diagram 2. Captafol's mechanism of action through thiol reactivity.

Experimental Workflow for Residue Analysis

The following diagram illustrates a typical workflow for the analysis of Carbendazim and Captafol residues in an agricultural sample.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. journals.pan.pl [journals.pan.pl]

- 3. Analysis of β-tubulin-carbendazim interaction reveals that binding site for MBC fungicides does not include residues involved in fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Historical Agricultural Applications of Carbendazim and Captafol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of the historical applications of carbendazim and captafol in agriculture. Carbendazim, a systemic benzimidazole fungicide, and captafol, a non-systemic phthalimide fungicide, were significant tools in crop protection from the 1960s onwards. While often used individually, there is documented evidence of their use in combination to broaden the spectrum of activity and manage fungicide resistance. This guide delves into their respective modes of action, historical use patterns, and the methodologies employed to evaluate their efficacy. Particular attention is given to a documented formulation containing both active ingredients for the control of apple tree diseases. Due to regulatory changes, primarily concerning the toxicological profile of captafol, its use has been discontinued in most parts of the world.

Introduction to Carbendazim and Captafol

Fungicides are indispensable in modern agriculture for mitigating yield losses caused by pathogenic fungi. Historically, two significant classes of fungicides were the benzimidazoles and the phthalimides, represented here by carbendazim and captafol, respectively.

Carbendazim , a systemic fungicide with a broad spectrum of activity, has been commercially produced since 1970.[1] It is effective against a wide range of fungal pathogens including Ascomycetes, Deuteromycetes, and Basidiomycetes that affect crops such as cereals, fruits, and vegetables.[1][2] Its systemic nature allows it to be absorbed and translocated within the plant, providing both protective and curative action.[2][3]

Captafol , first registered for use in the USA in 1961, is a non-systemic, broad-spectrum fungicide used to control fungal diseases on fruits, vegetables, and ornamental plants.[4][5][6] Unlike systemic fungicides, captafol acts on the plant surface by inhibiting spore germination.[7] Its use was widespread until concerns about its potential carcinogenicity led to significant restrictions and eventual bans in many countries.[5][8] Production in the United States ceased in 1987, and by 2006, all agricultural uses were disallowed.[5][8]

The combination of fungicides with different modes of action is a key strategy to manage the development of resistant fungal strains.[1][9] Carbendazim, having a highly specific single-site mode of action, is prone to resistance development.[1][10] Consequently, it has been formulated or tank-mixed with multi-site fungicides like captafol.[4]

Modes of Action

The distinct mechanisms by which carbendazim and captafol exert their fungicidal effects made them a complementary pair for disease control.

Carbendazim: Mitotic Spindle Disruption

Carbendazim belongs to the FRAC 1 group of fungicides.[10] Its primary mode of action is the specific inhibition of β-tubulin synthesis in fungi.[10] This protein is a crucial component of microtubules, which are essential for the formation of the mitotic spindle during cell division (mitosis). By binding to β-tubulin, carbendazim disrupts microtubule assembly, leading to a complete halt of mitosis, impaired fungal growth (hyphal elongation), and ultimately, cell death.[10][11][12]

Caption: Mode of action for Carbendazim, a benzimidazole fungicide.

Captafol: Multi-Site Thiol Reactivity

Captafol is classified as a multi-site contact fungicide. Its mechanism involves a non-specific reaction with sulfhydryl (-SH) groups present in various amino acids and enzymes within the fungal cell.[13] This reaction is rapid and disrupts the function of numerous essential proteins and enzymes, thereby inhibiting spore germination and cellular metabolism.[7][13] This multi-site activity makes the development of resistance to captafol highly unlikely.

Caption: Multi-site mode of action for Captafol, a phthalimide fungicide.

Historical Combined Application

While both fungicides were used extensively on their own, a key application of their combination was to combat benzimidazole-resistant strains of fungi and provide a broader spectrum of disease control. The literature explicitly notes that captafol has been formulated in combination with carbendazim.[4]

A notable example comes from field experiments on apple trees, where a formulation of 40% carbendazim and 40% captafol was tested.[14] This composition demonstrated effective control against a range of significant apple diseases.

Quantitative Efficacy Data

The following table summarizes the performance of the carbendazim-captafol composition in controlling various apple tree diseases as reported in the literature.[14]

| Target Disease (Pathogen) | Application Rate (% Concentration) | Efficacy Level | Notes |

| Apple Scab (Venturia inaequalis) | 0.06% | Very Effective | Notably effective against benzimidazole-tolerant and resistant strains.[14] |

| Bark Canker (Nectria galligena) | 0.1% | Very Good Control | --- |

| Bark Canker (Pezicula malicorticis) | 0.1% | Very Good Control | --- |

| Silver Leaf (Stereum purpureum) | 0.1% | Fair Control | --- |

| Crown Rot (Phytophthora cactorum) | 0.1% | Fair Control | --- |

Experimental Protocols for Efficacy Evaluation

The evaluation of fungicide efficacy, both for individual active ingredients and their combinations, follows structured experimental protocols. These can be broadly categorized into in vitro (laboratory) and in vivo (field) studies.

In Vitro Laboratory Assays

In vitro assays are crucial for the initial screening of fungicidal activity and for determining baseline sensitivity of fungal populations.[15][16]

A. Poisoned Food Technique:

-

Medium Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and autoclave.[17]

-

Fungicide Amendment: Cool the medium to approximately 50°C. Add the test fungicide (e.g., carbendazim, captafol, or a combination) at various concentrations (e.g., 0.1, 1, 10, 100 µg/ml).[17][18] Pour the amended medium into sterile Petri plates.

-

Inoculation: Place a mycelial plug (e.g., 5-6 mm diameter) from an actively growing culture of the target pathogen onto the center of each plate.[17][19]

-

Incubation: Incubate the plates at a suitable temperature (e.g., 20-25°C) for several days.[16]

-

Data Collection: Measure the radial growth of the fungal colony. Calculate the percentage of mycelial growth inhibition relative to a non-fungicide control.[17]

B. Spore Germination Inhibition Assay:

-

Spore Suspension: Prepare a spore suspension of the target fungus in sterile water.

-

Treatment: Mix the spore suspension with various concentrations of the fungicide solution on a glass slide or in a multiwell plate.

-

Incubation: Incubate in a humid chamber for 24-48 hours.

-

Assessment: Using a microscope, count the number of germinated versus non-germinated spores to determine the inhibition percentage.[20]

In Vivo Field Trials

Field trials provide data on fungicide performance under real-world agricultural conditions.[21]

-

Site Selection: Choose a site with a history of the target disease and uniform environmental conditions.[22]

-

Experimental Design: Use a recognized statistical design, such as a Randomized Complete Block Design (RCBD), with multiple replications (typically 3-4).[21]

-

Treatments: Include an untreated control, the test product(s) at proposed application rates, and often a standard commercial fungicide for comparison.[22]

-

Application: Apply treatments using calibrated spray equipment to ensure uniform coverage. Timing of application is critical and should be based on crop growth stage or disease prediction models.[21]

-

Disease Assessment: Periodically rate disease severity and incidence using standardized rating scales. The Area Under the Disease Progress Curve (AUDPC) is a common metric to quantify disease intensity over time.[21]

-

Yield and Quality Data: At harvest, measure crop yield and assess quality parameters to determine the economic benefit of the treatment.[21]

-

Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.[21]

Caption: Generalized workflow for fungicide efficacy evaluation.

Conclusion

The historical use of carbendazim and captafol, both individually and in combination, highlights a significant era in chemical crop protection. The pairing leveraged the systemic, single-site action of carbendazim with the contact, multi-site action of captafol to provide robust and broad-spectrum disease control, notably in challenging situations involving fungicide resistance. While the use of captafol has been phased out due to toxicological concerns, the principles of combining different modes of action remain a cornerstone of sustainable fungicide resistance management strategies today. The methodologies developed to test these compounds have laid the groundwork for modern efficacy evaluation protocols.

References

- 1. 907. Carbendazim (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]

- 2. pomais.com [pomais.com]

- 3. pomais.com [pomais.com]

- 4. Captafol - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Captafol (Ref: Ortho-5865) [sitem.herts.ac.uk]

- 8. Captafol - Wikipedia [en.wikipedia.org]

- 9. Tank Mixes | Purdue University Facts for Fancy Fruit [fff.hort.purdue.edu]

- 10. Carbendazim - Cultivar Magazine [revistacultivar.com]

- 11. youtube.com [youtube.com]

- 12. Carbendazim | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 148. Captafol (FAO/PL:1969/M/17/1) [inchem.org]

- 14. researchgate.net [researchgate.net]

- 15. How to validate the efficacy of a crop protection product? - Conidia Coniphy [conidia-coniphy.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 19. walshmedicalmedia.com [walshmedicalmedia.com]

- 20. Evaluation of Fungicides and Bioagents against Fusarium proliferatum under In vitro by Spore Germination Inhibition Technique [arccjournals.com]

- 21. How to Evaluate Fungicide Performance Across Crop Varieties [naya.com.np]

- 22. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

Combined Mode of Action of Carbendazim and Captafol on Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the combined mode of action of two potent fungicides, carbendazim and captafol. Carbendazim, a systemic benzimidazole fungicide, specifically targets fungal cell division by inhibiting β-tubulin polymerization. Captafol, a multi-site contact fungicide, exhibits a broader mechanism centered on the non-specific inhibition of various enzymes through reaction with thiol groups. While quantitative data on the synergistic interaction of carbendazim and captafol is limited, the combination of carbendazim with mancozeb, a fungicide with a similar multi-site, thiol-reactive mechanism, has been shown to provide a synergistic effect. This suggests a high potential for a similar enhanced efficacy with a carbendazim-captafol combination. Such a dual-pronged attack not only broadens the spectrum of antifungal activity but also serves as a crucial strategy in managing the emergence of fungicide-resistant fungal strains. This document details the individual and combined mechanisms of action, presents a framework for quantifying their synergistic effects, outlines detailed experimental protocols for in vitro evaluation, and provides visual representations of the relevant cellular pathways and experimental workflows.

Introduction

The effective management of fungal pathogens is a cornerstone of global agriculture and a significant challenge in clinical settings. The extensive use of single-site fungicides has inevitably led to the selection and proliferation of resistant fungal populations, necessitating the development of more robust and sustainable control strategies. One of the most effective approaches is the use of fungicide mixtures with different modes of action. This guide focuses on the combination of carbendazim, a site-specific systemic fungicide, and captafol, a multi-site contact fungicide. The rationale behind this combination lies in the potential for synergistic interactions and the mitigation of resistance development. By targeting both a specific cellular process and multiple metabolic pathways simultaneously, this combination can achieve a level of fungal control that is greater than the sum of its individual components.

Individual Modes of Action

Carbendazim: A Systemic Inhibitor of Fungal Mitosis

Carbendazim (methyl benzimidazol-2-ylcarbamate) is a widely used broad-spectrum systemic fungicide belonging to the benzimidazole class.[1][2] Its primary mode of action is the disruption of microtubule assembly in fungal cells.[1][2]

-

Mechanism: Carbendazim binds specifically to the β-tubulin protein, a subunit of microtubules.[2] This binding prevents the polymerization of tubulin dimers into microtubules, which are essential components of the mitotic spindle.[1][2] The disruption of the mitotic spindle halts nuclear division (mitosis), thereby inhibiting fungal growth and proliferation.[1][2]

-

Systemic Activity: As a systemic fungicide, carbendazim is absorbed by the plant and translocated within its tissues, providing both curative and protective action against fungal pathogens.[2]

Captafol: A Multi-Site Contact Fungicide

Captafol (N-(1,1,2,2-tetrachloroethylthio)-3a,4,7,7a-tetrahydrophthalimide) is a broad-spectrum, protective contact fungicide of the phthalimide class. Its effectiveness stems from its multi-site mode of action, which makes the development of resistance less likely.

-

Primary Mechanism: The primary mechanism of captafol's fungitoxicity is its reaction with thiol (-SH) groups present in various amino acids, peptides, and enzymes within the fungal cell. This non-specific binding inactivates numerous essential enzymes, disrupting cellular respiration and other vital metabolic processes, ultimately leading to cell death.

-

Inhibition of Spore Germination: Captafol is particularly effective at inhibiting the germination of fungal spores on the plant surface, acting as a protective barrier.[3]

-

Secondary Mechanism: There is also evidence to suggest that captafol can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair.[4] This provides an additional, more specific target within the fungal cell.

Combined Mode of Action and Synergy

The likely basis for this enhanced efficacy lies in the distinct and complementary modes of action of the two fungicides:

-

Dual Attack: Carbendazim's highly specific action on mitosis is complemented by captafol's broad, multi-site disruption of cellular metabolism. This dual attack makes it more difficult for the fungus to survive and develop resistance.

-

Resistance Management: The multi-site action of captafol is a key component in resistance management. Fungi that may have developed resistance to carbendazim through mutations in the β-tubulin gene remain susceptible to captafol's non-specific mode of action. The combination of carbendazim with mancozeb, another multi-site, thiol-reactive fungicide, has been shown to be an effective resistance management strategy.[1][2] This provides a strong rationale for the expected efficacy of a carbendazim-captafol combination.

-

Potential for Synergy: A synergistic interaction occurs when the combined effect of two fungicides is greater than the sum of their individual effects. This can be due to one fungicide facilitating the uptake or action of the other, or the simultaneous disruption of multiple, independent survival pathways.

Quantitative Data Presentation

As direct quantitative data for the carbendazim-captafol combination is unavailable, the following tables are presented as a template for how such data should be structured. The data for the carbendazim and mancozeb combination, which has a similar mechanistic interaction, is used here for illustrative purposes.

Table 1: In Vitro Efficacy of Carbendazim, Captafol (Hypothetical), and their Combination against a Fungal Pathogen

| Fungicide/Combination | EC50 (µg/mL) - Mycelial Growth | EC50 (µg/mL) - Spore Germination |

| Carbendazim | Data | Data |

| Captafol | Data | Data |

| Carbendazim + Captafol (1:1 ratio) | Data | Data |

Table 2: Synergy Analysis of Carbendazim and Captafol Combination using the Fractional Inhibitory Concentration (FIC) Index

| Fungal Isolate | MIC of Carbendazim alone (µg/mL) | MIC of Captafol alone (µg/mL) | MIC of Carbendazim in Combination (µg/mL) | MIC of Captafol in Combination (µg/mL) | FIC of Carbendazim | FIC of Captafol | FIC Index (FICI) | Interpretation |

| Isolate 1 | Data | Data | Data | Data | Data | Data | Data | Synergy/Additive/Antagonism |

| Isolate 2 | Data | Data | Data | Data | Data | Data | Data | Synergy/Additive/Antagonism |

Note: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive effect; FICI > 4 indicates antagonism.

Experimental Protocols

Protocol for Determination of EC50 Values

This protocol outlines the poisoned food technique for determining the half-maximal effective concentration (EC50) of fungicides on fungal mycelial growth.

-

Preparation of Fungicide Stock Solutions:

-

Prepare stock solutions of carbendazim and captafol in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10,000 µg/mL).

-

-

Preparation of Fungicide-Amended Media:

-

Autoclave potato dextrose agar (PDA) and cool to 50-55°C.

-

Add appropriate volumes of the fungicide stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth (typically ≤1% v/v).

-

Pour the amended PDA into sterile Petri dishes.

-

-

Fungal Inoculation:

-

From the margin of an actively growing fungal colony on PDA, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control (PDA with solvent only) plate.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the test fungus (e.g., 25°C) in the dark.

-

-

Data Collection and Analysis:

-

Measure the colony diameter in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC50 value by probit analysis or by plotting the percentage inhibition against the log of the fungicide concentration and fitting a dose-response curve.

-

Protocol for Checkerboard Assay to Determine Synergy

The checkerboard assay is a common method to evaluate the interaction between two antimicrobial agents.

-

Preparation of Fungal Inoculum:

-

Prepare a spore suspension or a suspension of mycelial fragments of the test fungus in a suitable broth (e.g., potato dextrose broth - PDB). Adjust the concentration to a standardized level (e.g., 1 x 10^5 spores/mL).

-

-

Preparation of Fungicide Dilutions:

-

In a 96-well microtiter plate, prepare a two-dimensional array of fungicide concentrations.

-

Along the x-axis, prepare serial dilutions of carbendazim.

-

Along the y-axis, prepare serial dilutions of captafol.

-

The plate should also include wells with each fungicide alone and a growth control (no fungicide).

-

-

Inoculation and Incubation:

-

Add the fungal inoculum to each well of the microtiter plate.

-

Incubate the plate at the optimal temperature and for a sufficient duration to allow for visible growth in the control wells.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is the lowest concentration of the fungicide(s) that completely inhibits visible fungal growth.

-

Determine the MIC of carbendazim alone, captafol alone, and the MIC of each in combination for each well that shows no growth.

-

-

Calculation of the Fractional Inhibitory Concentration (FIC) Index:

-

Calculate the FIC for each fungicide:

-

FIC of Carbendazim = (MIC of Carbendazim in combination) / (MIC of Carbendazim alone)

-

FIC of Captafol = (MIC of Captafol in combination) / (MIC of Captafol alone)

-

-

Calculate the FIC Index (FICI) for each combination:

-

FICI = FIC of Carbendazim + FIC of Captafol

-

-

Interpret the FICI value as described in the note for Table 2.

-

Visualizations

Signaling Pathways

Caption: Carbendazim inhibits fungal growth by binding to β-tubulin.

Caption: Captafol disrupts multiple cellular processes in fungi.

Experimental Workflows

Caption: Experimental workflow for determining fungicide EC50 values.

Caption: Experimental workflow for assessing fungicide synergy.

Conclusion

The combination of carbendazim and captafol represents a potent and strategically sound approach to fungal disease management. By targeting both the highly specific process of mitosis and a broad range of metabolic functions, this combination offers the potential for synergistic antifungal activity and a robust defense against the development of fungicide resistance. While direct quantitative data for this specific pairing is a clear area for future research, the well-documented success of combining carbendazim with other multi-site, thiol-reactive fungicides provides a strong indication of its likely efficacy. The experimental protocols detailed in this guide provide a clear framework for researchers to quantify the interactions between these and other antifungal agents, paving the way for the development of more effective and durable fungicidal formulations.

References

- 1. agritell.com [agritell.com]

- 2. pomais.com [pomais.com]

- 3. mdpi.com [mdpi.com]

- 4. The inhibitory effect of the fungicides captan and captafol on eukaryotic topoisomerases in vitro and lack of recombinagenic activity in the wing spot test of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Captafol Fungicide: A Technical Guide to its Carcinogenicity and Regulatory Status

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Captafol is a broad-spectrum fungicide that was widely used in agriculture from the 1960s. However, mounting evidence of its carcinogenic potential has led to significant regulatory restrictions and bans worldwide. This technical guide provides a comprehensive overview of the carcinogenicity and regulatory status of captafol, with a focus on the key experimental data that have informed these classifications. It is intended to be a resource for researchers, toxicologists, and professionals involved in drug and chemical safety assessment.

Carcinogenicity Profile

Captafol has been classified as a probable human carcinogen by several international and national health agencies based on sufficient evidence from animal studies. No data were available from studies in humans.[1][2]

Agency Classifications

The carcinogenicity of captafol has been evaluated by major public health organizations, with a consensus on its potential risk to humans.

| Agency | Classification | Rationale |

| International Agency for Research on Cancer (IARC) | Group 2A: Probably carcinogenic to humans[2] | Sufficient evidence in experimental animals.[2] |

| U.S. Environmental Protection Agency (EPA) | Group B2: Probable Human Carcinogen | Sufficient evidence from animal studies. |

| National Toxicology Program (NTP), U.S. HHS | Reasonably anticipated to be a human carcinogen[3][4] | Sufficient evidence of carcinogenicity from studies in experimental animals and supporting data on mechanisms of carcinogenesis.[3][4] |

Proposed Mechanism of Carcinogenicity

The carcinogenic activity of captafol is believed to be linked to its genotoxicity. The molecule can be metabolized to a reactive intermediate, a transient episulfonium ion, which is an alkylating agent capable of binding to cellular macromolecules, including DNA. This interaction can lead to DNA adducts, mutations, and chromosomal aberrations, ultimately contributing to the initiation of cancer.[3][4]

References

- 1. Captafol - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Captafol (IARC Summary & Evaluation, Volume 53, 1991) [inchem.org]

- 3. Captafol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Environmental Fate and Persistence of Carbendazim in Soil and Water: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Carbendazim, a broad-spectrum benzimidazole fungicide, has been extensively used in agriculture to control a wide range of fungal diseases in crops. However, its persistence in the environment, particularly in soil and water, has raised significant concerns regarding its potential long-term impacts on ecosystems and human health. This technical guide provides a comprehensive overview of the environmental fate and persistence of carbendazim, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing its degradation pathways and analytical workflows.

Physicochemical Properties and Environmental Mobility

Persistence and Degradation in Soil

The persistence of carbendazim in soil is highly variable, influenced by factors such as soil type, organic matter content, pH, moisture, and microbial activity.[4][7] Its half-life in soil can range from a few weeks to over a year.

Table 1: Half-life of Carbendazim in Soil under Various Conditions

| Condition | Half-life (t½) | Reference |

| Bare Soil | 6-12 months | [1][3][8] |

| Turf | 3-6 months | [1][8] |

| Non-sterile Aerobic Silt Loam | 320 days | [3] |

| Sterilized Silt Loam | ~1000 days | [3] |

| Non-sterile Egyptian Soil (1.0 µg/g) | 27.50 days | [7] |

| Sterilized Egyptian Soil (1.0 µg/g) | 41.01 days | [7] |

| Field Dissipation Studies | 22-94 days | [9] |

Microbial Degradation

The primary mechanism for carbendazim degradation in soil is microbial activity.[3][8] A wide range of bacteria and fungi have been identified as capable of degrading carbendazim, including species of Pseudomonas, Bacillus, Rhodococcus, Aspergillus, and Penicillium.[3][10][11][12][13][14][15] The principal initial degradation product is 2-aminobenzimidazole (2-AB), which is further susceptible to microbial decomposition.[3][8][9] Soils with a history of carbendazim application often exhibit enhanced degradation rates due to the acclimatization of the microbial community.[3]

Abiotic Degradation

Abiotic degradation processes such as hydrolysis and photolysis on the soil surface are generally considered to be of minor importance compared to microbial degradation.[1]

Persistence and Degradation in Water

In aquatic environments, carbendazim tends to partition from the water column to the sediment due to its strong adsorption characteristics.[1] Its persistence in water is influenced by factors such as pH, temperature, sunlight, and the presence of microorganisms.

Table 2: Half-life of Carbendazim in Aquatic Systems

| System | Condition | Half-life (t½) | Reference |

| Water-sediment system | Aerobic | 1-2 months (31-61 days) | [1][3][8] |

| Water-sediment system | Anaerobic | 25 months (743 days) | [1][3][8] |

| Hydrolysis (pH 5, 22°C) | - | >350 days | [2][3] |

| Hydrolysis (pH 7, 22°C) | - | >350 days | [2][3] |

| Hydrolysis (pH 9, 22°C) | - | 22-124 days | [2][3] |

| Aqueous Photodegradation | Summer, Europe | 12.5 days | [2] |

Hydrolysis

Carbendazim is stable to hydrolysis at acidic and neutral pH but undergoes slow hydrolysis under alkaline conditions, forming 2-aminobenzimidazole.[1][2][3][9][16] Increasing temperature accelerates the rate of hydrolysis.[3]

Photodegradation

Photodegradation can contribute to the breakdown of carbendazim in the aqueous phase, especially in the presence of sensitizers or as part of advanced oxidation processes.[2][17][18][19][20][21][22] The primary photolysis product is also 2-aminobenzimidazole.[2]

Microbial Degradation in Aquatic Systems

Microbial degradation is a significant pathway for carbendazim dissipation in water-sediment systems.[1][3] The half-life is considerably shorter under aerobic conditions compared to anaerobic conditions.[1][3][8] The degradation pathway mirrors that in soil, with the formation of 2-aminobenzimidazole as the key intermediate.[23]

Degradation Pathways

The degradation of carbendazim in both soil and water primarily proceeds through the cleavage of the methylcarbamate side chain to form 2-aminobenzimidazole (2-AB). This is followed by the opening of the imidazole and benzene rings, eventually leading to mineralization.

Caption: Primary degradation pathway of Carbendazim in soil and water.

Experimental Protocols

The determination of carbendazim's environmental fate and persistence relies on standardized laboratory and field studies. Below are outlines of key experimental protocols.

Soil Persistence Study (Laboratory)

This protocol is designed to determine the rate of carbendazim degradation in soil under controlled laboratory conditions.

Caption: Experimental workflow for a soil persistence study.

Methodology Details:

-

Soil Preparation: Representative soil samples are collected, sieved, and characterized for key parameters such as pH, organic matter content, and texture. For abiotic degradation studies, soil can be sterilized by autoclaving.[3][7]

-

Treatment: The soil is treated with a known concentration of carbendazim, often using a radiolabeled compound (e.g., ¹⁴C-carbendazim) to facilitate tracking of the parent compound and its metabolites.[3]

-

Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 25°C) and moisture level (e.g., 75% of field capacity).[3]

-

Sampling: Subsamples are collected at regular intervals over a period of several months.[3]

-

Extraction: Carbendazim and its metabolites are extracted from the soil using an appropriate solvent mixture, often with the aid of techniques like microwave-assisted solvent extraction (MASE) or ultrasonic extraction.[24][25]

-

Cleanup: The extracts are cleaned up using solid-phase extraction (SPE) to remove interfering substances.[24][26]

-

Analysis: The concentration of carbendazim is quantified using high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection.[1][24][26][27]

-

Data Analysis: The degradation kinetics are determined, and the half-life (t½) is calculated.

Water-Sediment Study (Laboratory)

This protocol assesses the degradation and partitioning of carbendazim in a simulated aquatic environment.

Methodology Details:

-

System Setup: Intact water-sediment cores are collected from a relevant aquatic environment (e.g., a pond or river).

-

Treatment: The water phase is treated with ¹⁴C-labeled carbendazim.

-

Incubation: The systems are incubated under controlled conditions of temperature and light, with options for aerobic or anaerobic conditions.[1][3]

-

Sampling: At various time points, the water and sediment phases are separated and sampled.

-

Extraction and Analysis: The water phase is analyzed directly or after SPE. The sediment is extracted, and the extracts are analyzed by HPLC to determine the concentrations of carbendazim and its degradation products.

-

Data Analysis: The half-lives in the water and the total system are calculated, and the partitioning behavior is assessed.

Conclusion

Carbendazim is a moderately to highly persistent fungicide in the environment. Its fate is primarily governed by strong adsorption to soil and sediment, which limits its mobility but contributes to its persistence. Microbial degradation is the main pathway for its dissipation in both soil and aquatic systems, with 2-aminobenzimidazole being the principal initial metabolite. The persistence of carbendazim is highly dependent on local environmental conditions. A thorough understanding of these factors is crucial for assessing the environmental risks associated with its use and for developing effective remediation strategies.

References

- 1. 907. Carbendazim (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]

- 2. Carbendazim | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carbendazim (EHC 149, 1993) [inchem.org]

- 4. pjoes.com [pjoes.com]

- 5. pjoes.com [pjoes.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Carbendazim | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. researchgate.net [researchgate.net]

- 11. Microbes as carbendazim degraders: opportunity and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Toxicity, monitoring and biodegradation of the fungicide carbendazim - ProQuest [proquest.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Microbes as carbendazim degraders: opportunity and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ppqs.gov.in [ppqs.gov.in]

- 16. Radiolytic decomposition of pesticide carbendazim in waters and wastes for environmental protection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Microbes as carbendazim degraders: opportunity and challenge [frontiersin.org]

- 18. Degradation of carbendazim in water via photo-Fenton in Raceway Pond Reactor: assessment of acute toxicity and transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. enviPath [envipath.org]

- 24. tandfonline.com [tandfonline.com]

- 25. electronicsandbooks.com [electronicsandbooks.com]

- 26. researchgate.net [researchgate.net]

- 27. sphinxsai.com [sphinxsai.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary degradation pathways of the benzimidazole fungicide carbendazim in the environment. It details the abiotic and biotic mechanisms responsible for its transformation, presents quantitative data on degradation kinetics, outlines experimental protocols for studying these processes, and illustrates the key pathways and workflows through diagrams. This document is intended to serve as a valuable resource for researchers, environmental scientists, and professionals in drug development seeking a deeper understanding of the environmental fate of carbend-azim.

Introduction to Carbendazim and its Environmental Significance

Carbendazim (methyl benzimidazol-2-ylcarbamate, MBC) is a widely used, broad-spectrum systemic fungicide effective against a range of fungal diseases in agriculture, horticulture, and forestry.[1][2] Its persistence in soil and water systems, with a half-life that can range from a few days to over a year depending on environmental conditions, raises concerns about its potential impact on non-target organisms and ecosystems.[3][4] Understanding the degradation pathways of carbendazim is crucial for assessing its environmental risk, developing effective remediation strategies, and ensuring food safety.[2][3]

Abiotic Degradation Pathways

Abiotic degradation of carbendazim primarily occurs through photolysis and chemical oxidation. These processes are significant in aquatic environments and on plant and soil surfaces exposed to sunlight.

Photodegradation

Photodegradation, or photolysis, is the breakdown of compounds by light. Carbendazim can be degraded by UV irradiation, and the process can be enhanced by the presence of photocatalysts such as titanium dioxide (TiO₂).[2]

The primary photolytic degradation pathway involves the cleavage of the methyl group from the carbamate side chain, forming benzimidazole-2-ylcarbamic acid. This intermediate is unstable and can be further transformed into 2-aminobenzimidazole (2-AB), which can then be deaminated to the more stable benzimidazole.

Key Photodegradation Products:

-

Benzimidazole-2-ylcarbamic acid

-

2-Aminobenzimidazole (2-AB)

-

Benzimidazole

Chemical Oxidation

Chemical oxidation processes, such as those involving ferrate(VI) and ozone, can effectively degrade carbendazim in water.[5] These strong oxidants attack the carbendazim molecule at multiple sites. The degradation proceeds through hydroxylation, removal of the methoxyl group, and cleavage of the C–N/C=N bonds in the imidazole ring.[5]

Key Chemical Oxidation Products:

-

Hydroxylated carbendazim derivatives

-

Products resulting from the cleavage of the methoxy group

-

Various ring-opened products

Biotic Degradation Pathways

Biotic degradation, primarily through the action of soil and water microorganisms, is a major route for the dissipation of carbendazim in the environment. A diverse range of bacteria and fungi have been identified with the ability to metabolize carbendazim.

Microbial Degradation

Numerous bacterial genera, including Rhodococcus, Pseudomonas, Bacillus, Sphingomonas, and Aeromonas, have been shown to degrade carbendazim.[2] The most common initial step in the microbial degradation of carbendazim is the hydrolysis of the ester or amide bond of the carbamate side chain.[2] This is catalyzed by enzymes such as esterases (MheI) and amidases (CbmA).[2][6]

This initial hydrolysis leads to the formation of 2-aminobenzimidazole (2-AB), a key and frequently detected metabolite.[2] From 2-AB, the degradation pathway can proceed through several routes, often involving hydroxylation to form 2-hydroxybenzimidazole (2-HB).[7] Subsequent steps involve the cleavage of the imidazole and benzene rings, ultimately leading to the mineralization of the compound to carbon dioxide and water.[2]

Key Microbial Degradation Products:

-

2-Aminobenzimidazole (2-AB)

-

2-Hydroxybenzimidazole (2-HB)

-

1,2-Diaminobenzene

-

Catechol

Signaling and Genetic Regulation

The microbial degradation of carbendazim is a genetically encoded process. The genes responsible for producing carbendazim-degrading enzymes are often located on plasmids, which can facilitate their transfer between different microbial populations.[2] Key genes identified include mheI and cbmA, which code for the hydrolases that initiate the degradation process by breaking the ester and amide bonds, respectively.[2][6]

The expression of these degradation genes is often inducible, meaning they are upregulated in the presence of carbendazim or its metabolites. While the specific signaling pathways are still an active area of research, it is understood that regulatory proteins, such as transcription factors, bind to promoter regions of the degradation genes, controlling their transcription in response to the presence of the fungicide. For instance, in Bacillus subtilis, the AraR transcription factor is known to play a major role in regulating the expression of genes involved in the degradation of arabinose-containing polysaccharides, a similar catabolic process.[8] In some bacteria, glutathione S-transferases (GSTs) are involved in the detoxification process, where carbendazim is conjugated with glutathione, making it less toxic and more amenable to further degradation.[2]

Quantitative Data on Carbendazim Degradation

The rate of carbendazim degradation is influenced by various environmental factors, including soil type, pH, temperature, moisture content, and the microbial population present. The following tables summarize quantitative data from various studies.

Table 1: Half-life of Carbendazim in Soil under Different Conditions

| Soil Type | Initial Concentration | Temperature (°C) | pH | Half-life (days) | Reference |

| Not Specified | Not Specified | Not Specified | Not Specified | 9.3 (single application) | [4] |

| Not Specified | Not Specified | Not Specified | Not Specified | 0.9 (after 4 repeated applications) | [4] |

| Not Specified | Not Specified | Not Specified | Not Specified | 20-37 | [9] |

| Not Specified | Not Specified | Not Specified | Not Specified | 3-12 months | [3] |

Table 2: Microbial Degradation of Carbendazim by Different Bacterial Strains

| Bacterial Strain | Initial Concentration (mg/L) | Incubation Time | Degradation Efficiency (%) | Reference |

| Pseudomonas sp. CBW | 1.0 | 3 days | 87.1 | [7] |

| Pseudomonas sp. CBW | 10.0 | 3 days | 99.1 | [7] |

| Bacillus velezensis HY-3479 | 250 | 48 hours | 76.99 | [10] |

| Bacillus velezensis HY-3479 (with NH₄NO₃) | 250 | Not Specified | 87.19 | [10] |

| Bacillus sp. (from earthworm gut) | 100 | 5 days | 87.18 - 91.21 | [6] |

Table 3: Abiotic Degradation of Carbendazim

| Degradation Method | Conditions | Degradation Efficiency (%) | Time | Reference |

| Ferrate(VI) Oxidation | pH 7.8, [Fe(VI)]/[CBZ] = 14.2 | 96.9 | 30 min | [5] |

| UV/TiO₂ Photocatalysis | Not Specified | 90 | 90 min | [11] |

| UV/H₂O₂ | Not Specified | Rapid degradation | Not Specified | [12] |

Experimental Protocols

This section provides an overview of common experimental protocols used to study the degradation of carbendazim.

Biodegradation in Soil Microcosms

-

Soil Collection and Preparation: Collect soil from the desired location. Sieve the soil to remove large debris and homogenize. Analyze the soil for its physicochemical properties (pH, organic matter content, texture).

-

Microcosm Setup: Place a known amount of soil (e.g., 50 g) into sterile containers (e.g., glass jars).

-

Carbendazim Spiking: Prepare a stock solution of carbendazim in a suitable solvent (e.g., acetone). Add the stock solution to the soil to achieve the desired final concentration, ensuring the solvent evaporates completely.

-

Inoculation (if applicable): For studies with specific microbial strains, prepare a liquid culture of the microorganism to a specific cell density (e.g., 10⁸ CFU/mL). Inoculate the soil with the microbial culture.

-

Incubation: Incubate the microcosms under controlled conditions of temperature and moisture.

-

Sampling: At predetermined time intervals, collect soil samples from the microcosms.

-

Extraction and Analysis: Extract carbendazim and its metabolites from the soil samples using a suitable method (e.g., QuEChERS). Analyze the extracts using HPLC-UV or LC-MS/MS.

Photodegradation in Aqueous Solution

-

Solution Preparation: Prepare an aqueous solution of carbendazim of a known concentration in deionized water or a buffer solution.

-

Photoreactor Setup: Place the solution in a quartz photoreactor equipped with a specific light source (e.g., a mercury lamp for UV radiation or a xenon lamp for simulated solar radiation). The reactor should have a system for temperature control and stirring.

-

Irradiation: Irradiate the solution for a set period.

-

Sampling: Collect aliquots of the solution at different time points.

-

Analysis: Analyze the samples directly or after appropriate dilution using HPLC-UV or LC-MS/MS to determine the concentration of carbendazim and its photoproducts.

Sample Extraction and Analysis: QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from various matrices.

-

Extraction:

-

Weigh a homogenized sample (e.g., 10 g of soil or 10 mL of water) into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge to separate the phases.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant.

-

Transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, MgSO₄) to remove interfering matrix components.

-

Vortex and centrifuge.

-

-

Analysis by LC-MS/MS:

-

Take the final cleaned-up extract for analysis.

-

Inject the sample into an LC-MS/MS system.

-

LC Conditions (Typical):

-

MS/MS Conditions (Typical):

-

Mandatory Visualizations

Degradation Pathway Diagrams

Caption: Primary abiotic and biotic degradation pathways of carbendazim.

Experimental Workflow Diagrams

Caption: General experimental workflows for biodegradation and photodegradation studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Microbes as carbendazim degraders: opportunity and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of repeated applications of fungicide carbendazim on its persistence and microbial community in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient Degradation of Carbendazim by Ferrate(VI) Oxidation under Near-Neutral Conditions [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and characterization of Pseudomonas sp. CBW capable of degrading carbendazim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transcriptional Regulation of Genes Encoding Arabinan-Degrading Enzymes in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. shimadzu.com [shimadzu.com]

- 14. Easy and effective analytical method of carbendazim, dimethomorph, and fenoxanil from Protaetia brevitarsis seulensis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

Combined Toxicity Assessment of Carbendazim and Captafol Residues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the individual toxicological profiles of carbendazim and captafol. However, a significant data gap exists regarding the combined toxic effects of these two fungicides. This guide, therefore, summarizes the individual toxicities of carbendazim and captafol and provides a framework for assessing the toxicity of chemical mixtures, which can be applied to future investigations of their combined effects.

Executive Summary

Carbendazim, a benzimidazole fungicide, and captafol, a phthalimide fungicide, have been used in agriculture to control a broad spectrum of fungal diseases. While formulations containing both active ingredients have been developed for agricultural use, there is a notable absence of publicly available studies on their combined toxicological effects on non-target organisms, including mammals. Understanding the potential for synergistic, additive, or antagonistic interactions is crucial for a comprehensive risk assessment. This technical guide provides an in-depth overview of the individual toxicities of carbendazim and captafol, outlines standard experimental protocols for toxicity assessment, and presents a theoretical framework for evaluating the toxicological profile of their mixture.

Individual Toxicity Profiles

Carbendazim

Carbendazim is a systemic fungicide that acts by inhibiting the assembly of microtubules in fungal cells, thereby disrupting cell division.[1][2] In mammals, it exhibits low acute toxicity but has been associated with reproductive and developmental toxicity.[3][4]

Mechanism of Action: The primary mechanism of carbendazim's fungicidal and toxic action is its interference with β-tubulin, a key component of microtubules. This disruption leads to the inhibition of mitosis and cell division.[1][2] In mammalian cells, carbendazim also suppresses microtubule dynamics, leading to mitotic arrest.[1]

Toxicological Effects:

-

Reproductive Toxicity: Carbendazim has been shown to cause testicular toxicity, including decreased sperm counts and reduced fertility in rats.[3]

-

Developmental Toxicity: It has been reported to induce malformations and anomalies in rats at certain dose levels.[3]

-

Hepatotoxicity: Long-term feeding studies in rats and dogs have indicated potential liver toxicity.[3]

-

Genotoxicity: While not considered a heritable gene mutagen, carbendazim can induce chromosomal aberrations and aneuploidy.[3]

-

Oxidative Stress and Apoptosis: Studies have shown that carbendazim can induce oxidative stress and apoptosis in various cell lines and in organisms like zebrafish.[5][6]

Captafol

Captafol is a broad-spectrum contact fungicide. Its use has been restricted in many countries due to concerns about its carcinogenicity.

Mechanism of Action: Captafol is an alkylating agent that is thought to exert its toxic effects by reacting with cellular thiols, such as glutathione and cysteine. This can lead to cytotoxicity. Metabolites of captafol have also been shown to be carcinogenic.[2]

Toxicological Effects:

-

Carcinogenicity: Captafol is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[2]

-

Genotoxicity: It has produced genotoxic effects in a variety of in vitro and in vivo systems, including causing mutations in bacteria and DNA damage in mammalian cells.[2]

-

Dermal and Eye Irritation: Captafol can cause skin and eye irritation.[2]

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for the individual compounds. No data for the combined toxicity of carbendazim and captafol is currently available in the reviewed literature.

Table 1: Acute Toxicity of Carbendazim

| Test Organism | Route of Administration | LD50/LC50 | Reference |

| Rat | Oral | >10,000 mg/kg | [3] |

| Rat | Dermal | >10,000 mg/kg | [3] |

| Rat | Inhalation (4h) | >5.9 mg/L | [3] |

| Freshwater Diatom (Navicula sp.) | Water | 24h EC50 = 2.18 mg/L | [7] |

Table 2: Acute Toxicity of Captafol

| Test Organism | Route of Administration | LD50/LC50 | Reference |

| Rat | Oral | 5000-6200 mg/kg | [2] |

| Rabbit | Dermal | >15,400 mg/kg | [2] |

Experimental Protocols for Toxicity Assessment

Detailed experimental protocols for assessing the combined toxicity of carbendazim and captafol would follow established guidelines for testing chemical mixtures. The following sections outline general methodologies for key toxicological endpoints.

Cytotoxicity Assessment (In Vitro)

Objective: To determine the effect of the test compounds on cell viability and proliferation.

Methodology:

-

Cell Culture: Human cell lines such as HepG2 (liver carcinoma) and HaCaT (keratinocytes) are commonly used. Cells are maintained in appropriate culture media and conditions.[8]

-

Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of carbendazim, captafol, and their mixtures for a specified duration (e.g., 24, 48, 72 hours).

-

Viability Assay (MTT Assay):

-

After the exposure period, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan, which is a purple precipitate.

-

The formazan is solubilized, and the absorbance is measured using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).[8]

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves. For mixtures, the type of interaction (synergism, antagonism, or additivity) can be determined using models such as the Combination Index (CI) method.

Genotoxicity Assessment (In Vitro and In Vivo)

Objective: To evaluate the potential of the test compounds to induce DNA damage.

Methodology (Comet Assay):

-

Cell Preparation: For in vitro studies, cultured cells are exposed to the test compounds. For in vivo studies, tissues (e.g., liver, blood) are collected from treated animals.

-

Single-Cell Gel Electrophoresis:

-

Individual cells are embedded in a low-melting-point agarose gel on a microscope slide.

-

The cells are lysed to remove membranes and cytoplasm, leaving the nuclear DNA.

-

The slides are subjected to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) migrates further from the nucleus, forming a "comet tail."

-

The slides are stained with a fluorescent dye, and the comets are visualized and quantified using image analysis software.

-

-

Data Analysis: The extent of DNA damage is typically measured by parameters such as tail length, tail intensity, and tail moment.

Oxidative Stress Assessment

Objective: To measure the induction of oxidative stress by the test compounds.

Methodology:

-

Sample Preparation: Cell lysates or tissue homogenates are prepared from exposed cells or animals.

-

Biomarker Analysis:

-

Reactive Oxygen Species (ROS) Production: Measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Lipid Peroxidation: Assessed by measuring the levels of malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) assay.

-

Antioxidant Enzyme Activity: Activities of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are measured using spectrophotometric assays.

-

Glutathione (GSH) Levels: The concentration of reduced glutathione is determined using colorimetric methods.[9]

-

-

Data Analysis: The levels of these biomarkers in the treated groups are compared to the control group to assess the extent of oxidative stress.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the known or proposed signaling pathways for the individual toxic effects of carbendazim.

Caption: Carbendazim's mechanism of action involves binding to β-tubulin, which disrupts microtubule assembly and leads to mitotic arrest.

Caption: Proposed pathway for fungicide-induced oxidative stress and apoptosis.

Experimental Workflows

The following diagrams illustrate general workflows for in vitro and in vivo toxicity testing.

Caption: A general workflow for in vitro combined toxicity testing.

Caption: A general workflow for in vivo combined toxicity testing.

Framework for Combined Toxicity Assessment

In the absence of specific data for a carbendazim and captafol mixture, a tiered approach based on established guidelines for chemical mixture risk assessment is recommended.

-

Hazard Identification: Review the toxicological profiles of the individual components to identify common target organs and mechanisms of toxicity. Both carbendazim and captafol have the potential to induce genotoxicity and affect the liver, suggesting these as key endpoints for a combined assessment.

-

Dose-Response Assessment: Conduct in vitro and/or in vivo studies to determine the dose-response relationships for the individual compounds and for relevant mixtures (e.g., based on expected environmental ratios).

-

Interaction Analysis: Employ mathematical models, such as the Concentration Addition (CA) and Independent Action (IA) models, to predict the combined effect based on the individual dose-response data. The experimental results for the mixture can then be compared to the model predictions to determine if the interaction is synergistic, antagonistic, or additive.

-

Risk Characterization: Integrate the hazard and dose-response data to characterize the potential risk of co-exposure to carbendazim and captafol residues.

Conclusion and Future Directions

While carbendazim and captafol have well-documented individual toxicological profiles, the lack of data on their combined effects represents a significant knowledge gap. This is particularly important given that they have been formulated together for agricultural use, increasing the likelihood of co-exposure. Future research should prioritize the investigation of the combined toxicity of carbendazim and captafol, focusing on key endpoints such as cytotoxicity, genotoxicity, and oxidative stress in relevant in vitro and in vivo models. Such studies are essential for a comprehensive understanding of the potential risks posed by the co-occurrence of these fungicide residues and for the establishment of appropriate safety guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. Captafol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Carbendazim (HSG 82, 1993) [inchem.org]

- 4. actascientific.com [actascientific.com]

- 5. apvma.gov.au [apvma.gov.au]

- 6. Mitigation of Hepatotoxicity via Boosting Antioxidants and Reducing Oxidative Stress and Inflammation in Carbendazim-Treated Rats Using Adiantum Capillus-Veneris L. Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxicity and Metabolic Fate of the Fungicide Carbendazim in the Typical Freshwater Diatom Navicula Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gmpc-akademie.de [gmpc-akademie.de]

- 9. Insecticide chlorpyrifos and fungicide carbendazim, common food contaminants mixture, induce hepatic, renal, and splenic oxidative damage in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fungicidal Spectrum and Synergistic Potential of a Carbendazim-Captafol Combination

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Captafol is a fungicide that has been banned in many countries due to its classification as a probable human carcinogen. Its use is highly restricted, and this document is intended for academic, research, and informational purposes only. Always adhere to local and international regulations regarding the use of fungicides.

Executive Summary

This technical guide provides a detailed analysis of the fungicidal properties of the combination of carbendazim and captafol. Due to the long-standing prohibition on captafol in numerous jurisdictions, contemporary research on this specific combination is limited. Consequently, this document synthesizes historical data with current knowledge of the individual components to provide a comprehensive overview. The guide covers the individual fungicidal spectra, mechanisms of action, and a proposed model for their synergistic interaction. Furthermore, it outlines detailed experimental protocols for evaluating the efficacy of such fungicide combinations, supplemented by visualizations to elucidate complex pathways and workflows.

Fungicidal Spectrum of Individual Components

The efficacy of a combined fungicide formulation is fundamentally dependent on the individual spectra of its constituent active ingredients. The following tables summarize the known fungicidal activity of carbendazim and captafol against a range of pathogenic fungi.

Table 2.1: Fungicidal Spectrum of Carbendazim

| Fungal Species | Common Disease | Efficacy |

| Alternaria spp. | Leaf spot, blight | Moderate |

| Botrytis cinerea | Grey mold | High |

| Cercospora spp. | Leaf spot | High |

| Fusarium spp. | Wilt, root rot | High |

| Monilinia spp. | Brown rot | High |

| Penicillium spp. | Blue mold | High |

| Sclerotinia spp. | White mold | High |

| Venturia spp. | Scab | Moderate |

Table 2.2: Fungicidal Spectrum of Captafol

| Fungal Species | Common Disease | Efficacy |

| Alternaria spp. | Leaf spot, blight | High |

| Botrytis cinerea | Grey mold | Moderate |

| Phytophthora infestans | Late blight | High |

| Plasmopara viticola | Downy mildew | High |

| Pythium spp. | Damping-off | High |

| Rhizoctonia solani | Root rot | High |

| Septoria spp. | Leaf spot | High |

| Venturia spp. | Scab | High |

Mechanism of Action

Understanding the biochemical mechanisms by which carbendazim and captafol exert their fungicidal effects is crucial for predicting their combined activity.

3.1 Carbendazim: A Benzimidazole Fungicide

Carbendazim is a systemic fungicide that belongs to the benzimidazole class. Its primary mode of action is the inhibition of microtubule assembly. Specifically, carbendazim binds to β-tubulin, a protein subunit of microtubules. This binding disrupts the formation of the mitotic spindle, which is essential for nuclear division during mitosis. The inability of the fungus to complete cell division ultimately leads to cell death.

Caption: Mechanism of action of Carbendazim.

3.2 Captafol: A Phthalimide Fungicide

Captafol is a non-systemic, broad-spectrum fungicide. Its mechanism of action is multi-faceted, primarily involving the non-specific inhibition of various enzymes within the fungal cell. Captafol contains a trichloromethylthio group that reacts with sulfhydryl (-SH) groups present in amino acids like cysteine, which are crucial components of many enzymes. This reaction inactivates the enzymes, disrupting cellular respiration and other vital metabolic processes, leading to fungal cell death.

Caption: Mechanism of action of Captafol.

Hypothetical Synergistic Interaction

The combination of carbendazim and captafol is likely to exhibit a synergistic effect due to their distinct mechanisms of action. Carbendazim targets a specific cellular process (mitosis), while captafol acts as a multi-site inhibitor. This dual-pronged attack can be more effective than the application of either fungicide alone. A fungus that develops resistance to carbendazim (e.g., through a mutation in the β-tubulin gene) would still be susceptible to the enzymatic inhibition caused by captafol.

Caption: Hypothetical synergistic action model.

Experimental Protocols

To quantitatively assess the fungicidal spectrum and potential synergism of a carbendazim-captafol combination, a systematic experimental approach is required. The following outlines a standard protocol.

5.1 In Vitro Fungicide Efficacy Testing (Checkerboard Assay)

This method is widely used to determine the synergistic, additive, indifferent, or antagonistic effects of two compounds.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the carbendazim-captafol combination against a target fungal species.

Materials:

-

Carbendazim and captafol stock solutions of known concentrations.

-

96-well microtiter plates.

-

Fungal inoculum, standardized to a specific concentration (e.g., 1 x 10^5 spores/mL).

-

Appropriate liquid growth medium (e.g., Potato Dextrose Broth).

-

Spectrophotometer for optical density readings.

Methodology:

-

Preparation of Fungicide Dilutions:

-

Prepare serial dilutions of carbendazim and captafol in the growth medium.

-

The final concentrations should span the expected Minimum Inhibitory Concentration (MIC) of each compound.

-

-

Plate Setup (Checkerboard):

-

In a 96-well plate, add increasing concentrations of carbendazim along the x-axis and increasing concentrations of captafol along the y-axis.

-

Each well will contain a unique combination of concentrations of the two fungicides.

-

Include wells with only carbendazim, only captafol, and no fungicide (growth control).

-

-

Inoculation:

-

Add the standardized fungal inoculum to each well.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the growth of the target fungus for a predetermined period (e.g., 48-72 hours).

-

-

Data Collection:

-

Determine the MIC of each fungicide alone and in combination. This can be done visually or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

-

-

Data Analysis (Calculation of FIC Index):

-

The FIC index is calculated as follows:

-

FIC of Carbendazim = (MIC of Carbendazim in combination) / (MIC of Carbendazim alone)

-

FIC of Captafol = (MIC of Captafol in combination) / (MIC of Captafol alone)

-

FIC Index = FIC of Carbendazim + FIC of Captafol

-

-

Interpretation of FIC Index:

-

≤ 0.5: Synergism

-

0.5 to 1.0: Additive

-

1.0 to 4.0: Indifference

-

4.0: Antagonism

-

-

Caption: Workflow for Checkerboard Assay.

Conclusion

The combination of carbendazim and captafol holds theoretical potential for a potent, broad-spectrum fungicidal formulation with a synergistic mode of action. The distinct biochemical targets of each compound could offer a robust solution against a wide range of fungal pathogens and potentially delay the development of resistance. However, the significant health and environmental concerns associated with captafol necessitate that any consideration of its use, even for research purposes, be approached with extreme caution and in strict accordance with all applicable safety and regulatory guidelines. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of this and other fungicide combinations, which is essential for the development of effective and safe crop protection strategies.

The Rise and Fall of a Fungicide Class: A Technical Guide to Benzimidazole Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

First introduced in the 1960s and early 1970s, benzimidazole fungicides heralded a new era in the control of plant pathogenic fungi.[1] This class of systemic fungicides, including prominent members such as benomyl, carbendazim (MBC), thiabendazole, and thiophanate-methyl, offered broad-spectrum activity at low application rates.[1][2][3] Their systemic nature, allowing them to move within the plant, and post-infection action provided growers with unprecedented flexibility and effectiveness in disease management.[1] However, the very specificity that made them so potent also proved to be their Achilles' heel, leading to the rapid and widespread development of resistance in fungal populations. This guide provides an in-depth technical overview of the history, mechanisms, and experimental analysis of fungicide resistance to benzimidazole compounds.

Mechanism of Action

Benzimidazole fungicides exert their antifungal activity by targeting a fundamental cellular process: mitosis.[2][4] Specifically, they bind to the β-tubulin protein, a subunit of microtubules.[2][4] This binding action inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the mitotic spindle.[2][4] The disruption of microtubule assembly and, consequently, the mitotic spindle, arrests nuclear division, ultimately leading to fungal cell death.[4] Some benzimidazoles, like benomyl and thiophanate-methyl, are converted to the more active compound carbendazim within the plant or on its surface.[2][3]

The Inevitable Rise of Resistance

The single-site mode of action of benzimidazoles placed immense selective pressure on fungal populations. The first documented case of resistance in the field was reported in powdery mildew in greenhouses in 1969, a mere year after the introduction of these fungicides.[1] By the mid-1980s, resistance had been documented in a wide array of pathogenic fungi.[1] The primary mechanism of resistance is a modification of the target site, the β-tubulin protein, which prevents the fungicide from binding effectively. This is most commonly caused by single nucleotide polymorphisms (SNPs) in the β-tubulin gene, leading to amino acid substitutions at key positions.